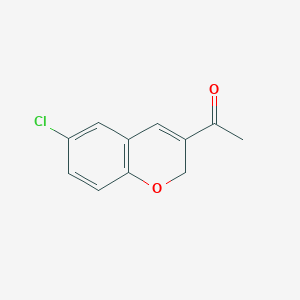

1-(6-chloro-2H-chromen-3-yl)ethanone

Description

1-(6-Chloro-2H-chromen-3-yl)ethanone (CAS: Not explicitly provided; referred to as compound 196 in ) is a chromenone derivative synthesized via the reaction of 5-chloro-2-hydroxybenzaldehyde with methyl vinyl ketone under reflux in dioxane with potassium carbonate as a base . This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing propen-1-one derivatives (e.g., 197a-e in ) through Claisen-Schmidt condensation with various aldehydes in ethanolic NaOH. Its structure features a chlorinated chromene core with an acetyl group at position 3, influencing both electronic and steric properties critical for biological activity and crystallographic behavior .

Propriétés

Formule moléculaire |

C11H9ClO2 |

|---|---|

Poids moléculaire |

208.64 g/mol |

Nom IUPAC |

1-(6-chloro-2H-chromen-3-yl)ethanone |

InChI |

InChI=1S/C11H9ClO2/c1-7(13)9-4-8-5-10(12)2-3-11(8)14-6-9/h2-5H,6H2,1H3 |

Clé InChI |

NRIVRPPXDDUOGZ-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : 1-(6-chloro-2H-chromén-3-yl)éthanone peut être synthétisée par plusieurs méthodes. Une approche courante implique la réaction de condensation de Claisen-Schmidt. Cette réaction implique généralement la condensation de la 6-chloro-2H-chromén-3-carbaldéhyde avec l'acétone en présence d'une base comme l'hydroxyde de sodium. La réaction est effectuée sous reflux, et le produit est purifié par recristallisation .

Méthodes de Production Industrielle : Dans les milieux industriels, la synthèse de la 1-(6-chloro-2H-chromén-3-yl)éthanone peut impliquer des processus en flux continu pour améliorer l'efficacité et le rendement. L'utilisation de catalyseurs et de conditions de réaction optimisées peut améliorer encore la scalabilité du processus de production. De plus, les principes de la chimie verte, tels que l'utilisation de solvants et de catalyseurs respectueux de l'environnement, sont souvent employés pour minimiser l'impact environnemental .

Analyse Des Réactions Chimiques

Types de Réactions : La 1-(6-chloro-2H-chromén-3-yl)éthanone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants en utilisant des oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent convertir le groupe éthanone en groupe alcool en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : L'atome de chlore en position 6 peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et Conditions Communs :

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.

Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.

Principaux Produits Formés :

Oxydation : Acide 6-chloro-2H-chromén-3-carboxylique.

Réduction : 1-(6-chloro-2H-chromén-3-yl)éthanol.

Substitution : Diverses chroménones substituées en fonction du nucléophile utilisé.

Applications de la Recherche Scientifique

Chimie : Il sert de bloc de construction pour la synthèse de molécules organiques et de matériaux plus complexes.

Biologie : Le composé s'est révélé prometteur dans les essais biologiques, en particulier dans l'étude de l'inhibition enzymatique et de la liaison aux récepteurs.

Médecine : La recherche a indiqué des applications thérapeutiques potentielles, y compris des propriétés anti-inflammatoires et anticancéreuses.

Mécanisme d'Action

Le mécanisme d'action de la 1-(6-chloro-2H-chromén-3-yl)éthanone varie en fonction de son application. En chimie médicinale, le composé peut exercer ses effets par l'inhibition d'enzymes ou de récepteurs spécifiques. Par exemple, il peut inhiber l'activité de certaines kinases impliquées dans la prolifération des cellules cancéreuses. Les cibles moléculaires et les voies impliquées sont souvent étudiées à l'aide de techniques telles que l'amarrage moléculaire et les essais biochimiques .

Applications De Recherche Scientifique

Scientific Research Applications

1-(6-chloro-2H-chromen-3-yl)ethanone has been studied across various disciplines:

Chemistry

- Building Block: It serves as a precursor for synthesizing more complex organic molecules, facilitating the development of new compounds with potential applications in various fields.

Biology

- Enzyme Inhibition: The compound exhibits significant enzyme inhibition capabilities, particularly against α-glucosidase. This inhibition is crucial for carbohydrate metabolism and suggests potential applications in managing metabolic disorders such as diabetes .

Medicine

- Therapeutic Potential: Research indicates that this compound possesses anti-inflammatory and antioxidant properties. These characteristics enhance its suitability for pharmacological studies aimed at treating inflammatory diseases and metabolic disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Activity: A study evaluated various coumarin derivatives, including this compound, against Gram-positive and Gram-negative bacteria, demonstrating promising antimicrobial effects .

- Anti-inflammatory Effects: Research on chromene derivatives indicated that they exhibit anti-inflammatory properties through modulation of inflammatory pathways, making them candidates for further therapeutic exploration .

- Diabetes Management: The competitive inhibition of α-glucosidase by this compound suggests its potential role in managing diabetes by reducing glucose absorption in the intestines .

Mécanisme D'action

The mechanism of action of 1-(6-chloro-2H-chromen-3-yl)ethanone varies depending on its application. In medicinal chemistry, the compound may exert its effects through the inhibition of specific enzymes or receptors. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation. The molecular targets and pathways involved are often studied using techniques such as molecular docking and biochemical assays .

Comparaison Avec Des Composés Similaires

Key Observations :

- Chlorine Position: The 6-Cl substitution in the chromene ring (target compound) contrasts with 2-Cl or 5-Cl in phenolic ethanones (). This affects electron distribution and hydrogen-bonding capacity .

- Heterocyclic vs. Aromatic Cores: Benzo[b]thiophene () and indole () derivatives exhibit distinct electronic environments compared to chromenone, influencing reactivity and target selectivity.

Physical and Spectral Properties

- Spectroscopic Data: ¹H NMR: Aromatic protons in the target compound resonate downfield (δ 6.8–8.1 ppm) due to electron-withdrawing Cl and acetyl groups, analogous to shifts in and . Crystallography: The target compound’s quinoline derivatives () show planar aromatic systems (max deviation: 0.070 Å) and intermolecular C–H···O hydrogen bonds, stabilizing crystal lattices .

Crystallographic and Supramolecular Features

- Hydrogen Bonding: The target compound’s quinoline derivatives form pseudo-dimers via C–H···O bonds (), similar to Etter’s graph-set patterns ().

- π–π Stacking: Observed in (4.05° dihedral between quinoline rings), absent in non-aromatic analogues like 1-(3,4-dihydroxy-6-methylphenyl)ethanone ().

Activité Biologique

1-(6-chloro-2H-chromen-3-yl)ethanone is a compound belonging to the chromene class, characterized by a fused benzene and pyran ring structure. Its molecular formula is C11H9ClO, with a molecular weight of approximately 204.64 g/mol. This compound has garnered attention in the scientific community due to its promising biological activities, particularly in the realms of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition capabilities. Notably, it has been studied for its ability to inhibit α-glucosidase , an enzyme crucial for carbohydrate metabolism. This inhibition suggests potential applications in managing conditions such as diabetes by modulating glucose absorption in the intestine.

Antioxidant and Anti-inflammatory Properties

Compounds within the chromene class, including this compound, are recognized for their antioxidant and anti-inflammatory properties. These characteristics enhance their therapeutic potential, making them suitable candidates for further pharmacological studies aimed at treating various metabolic disorders and inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of chromenes and their derivatives, including this compound. Below are summarized findings from relevant research:

The mechanism of action for this compound primarily involves competitive inhibition of α-glucosidase. This suggests that the compound could effectively reduce postprandial blood glucose levels by delaying carbohydrate digestion and absorption in the intestines. Further research is necessary to fully elucidate its pharmacokinetic profile and potential side effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 9-Methylcarbazole | 9-Methylcarbazole | Lacks chlorine; different biological activity profile. |

| 1-(9-Ethylcarbazol-3-yl)-N-methylmethanamine | 1-(9-Ethylcarbazol-3-yl)-N-methylmethanamine | Contains an ethyl group; exhibits different pharmacological effects. |

| (RS)-1-(6-Chloro-9H-carbazol-2-yl)-1-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]ethane | (RS)-1-(6-Chloro-9H-carbazol-2-yl)-1-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]ethane | Incorporates additional heterocycles; enhanced pharmacological properties due to structural complexity. |

This table highlights how variations in substituents and structural elements can significantly influence biological activity and chemical reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.